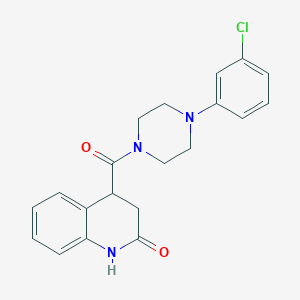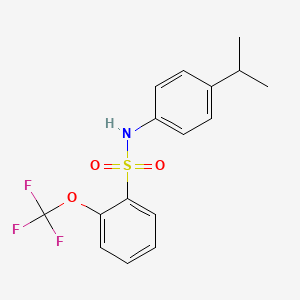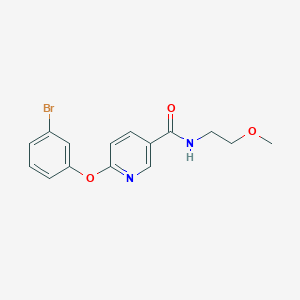![molecular formula C22H29N3O2 B7550699 N-[(1-morpholin-4-ylcyclohexyl)methyl]-2-quinolin-8-ylacetamide](/img/structure/B7550699.png)
N-[(1-morpholin-4-ylcyclohexyl)methyl]-2-quinolin-8-ylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(1-morpholin-4-ylcyclohexyl)methyl]-2-quinolin-8-ylacetamide, also known as MHY1485, is a small molecule compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including cancer treatment, neuroprotection, and metabolic disorders. MHY1485 is a synthetic compound that belongs to the class of mTORC1 activators, which is a key signaling pathway that regulates cell growth, proliferation, and survival.
作用机制
The mechanism of action of N-[(1-morpholin-4-ylcyclohexyl)methyl]-2-quinolin-8-ylacetamide involves the activation of the mTORC1 signaling pathway, which is a key regulator of cell growth, proliferation, and survival. N-[(1-morpholin-4-ylcyclohexyl)methyl]-2-quinolin-8-ylacetamide specifically activates mTORC1 by inhibiting the activity of the TSC1-TSC2 complex, which is a negative regulator of mTORC1. This leads to the activation of downstream targets such as S6K1 and 4EBP1, which are involved in protein synthesis and cell growth.
Biochemical and Physiological Effects:
N-[(1-morpholin-4-ylcyclohexyl)methyl]-2-quinolin-8-ylacetamide has been shown to have various biochemical and physiological effects, depending on the specific application. In cancer treatment, N-[(1-morpholin-4-ylcyclohexyl)methyl]-2-quinolin-8-ylacetamide has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In neuroprotection, N-[(1-morpholin-4-ylcyclohexyl)methyl]-2-quinolin-8-ylacetamide has been shown to improve cognitive function and prevent neuronal damage by reducing oxidative stress and inflammation. In metabolic disorders, N-[(1-morpholin-4-ylcyclohexyl)methyl]-2-quinolin-8-ylacetamide has been shown to improve insulin sensitivity and glucose metabolism by activating the AMPK signaling pathway.
实验室实验的优点和局限性
One of the major advantages of using N-[(1-morpholin-4-ylcyclohexyl)methyl]-2-quinolin-8-ylacetamide in lab experiments is its specificity towards the mTORC1 signaling pathway, which allows for targeted activation of downstream targets. In addition, N-[(1-morpholin-4-ylcyclohexyl)methyl]-2-quinolin-8-ylacetamide has been shown to have low toxicity and good bioavailability, making it a promising candidate for therapeutic applications. However, one of the limitations of using N-[(1-morpholin-4-ylcyclohexyl)methyl]-2-quinolin-8-ylacetamide is its relatively high cost and limited availability, which can make it difficult to obtain for some researchers.
未来方向
There are several future directions for the research and development of N-[(1-morpholin-4-ylcyclohexyl)methyl]-2-quinolin-8-ylacetamide. One area of research is the development of new analogs and derivatives of N-[(1-morpholin-4-ylcyclohexyl)methyl]-2-quinolin-8-ylacetamide with improved potency and selectivity towards specific downstream targets. Another area of research is the investigation of the potential applications of N-[(1-morpholin-4-ylcyclohexyl)methyl]-2-quinolin-8-ylacetamide in other fields such as cardiovascular disease and inflammation. Finally, the development of new formulations and delivery methods of N-[(1-morpholin-4-ylcyclohexyl)methyl]-2-quinolin-8-ylacetamide could also improve its therapeutic potential.
合成方法
The synthesis method of N-[(1-morpholin-4-ylcyclohexyl)methyl]-2-quinolin-8-ylacetamide involves a multi-step process that includes the reaction of 8-hydroxyquinoline with 1-bromo-3-chloropropane to form 2-quinolin-8-ylmethyl-1-chloropropane. This intermediate is then reacted with morpholine and cyclohexylamine to form N-[(1-morpholin-4-ylcyclohexyl)methyl]-2-quinolin-8-ylacetamide. The final product is obtained after purification and characterization using various analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC.
科学研究应用
N-[(1-morpholin-4-ylcyclohexyl)methyl]-2-quinolin-8-ylacetamide has been extensively studied in various fields of scientific research due to its potential applications as a therapeutic agent. One of the major areas of research is cancer treatment, where N-[(1-morpholin-4-ylcyclohexyl)methyl]-2-quinolin-8-ylacetamide has been shown to inhibit the growth and proliferation of cancer cells by activating the mTORC1 signaling pathway. In addition, N-[(1-morpholin-4-ylcyclohexyl)methyl]-2-quinolin-8-ylacetamide has also been studied for its neuroprotective effects, where it has been shown to improve cognitive function and prevent neuronal damage in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N-[(1-morpholin-4-ylcyclohexyl)methyl]-2-quinolin-8-ylacetamide has also shown promising results in the treatment of metabolic disorders such as obesity and type 2 diabetes, where it has been shown to improve insulin sensitivity and glucose metabolism.
属性
IUPAC Name |
N-[(1-morpholin-4-ylcyclohexyl)methyl]-2-quinolin-8-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O2/c26-20(16-19-7-4-6-18-8-5-11-23-21(18)19)24-17-22(9-2-1-3-10-22)25-12-14-27-15-13-25/h4-8,11H,1-3,9-10,12-17H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCHSTQVXBWJNSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CNC(=O)CC2=CC=CC3=C2N=CC=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2,4-dimethylphenyl)carbamoyl]-2-[4-oxo-1-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B7550617.png)

![ethyl 4-(4-chlorophenyl)-6-[[2-(3-methyl-2-oxobenzimidazol-1-yl)acetyl]oxymethyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B7550633.png)
![1,3-dimethyl-6-phenyl-N-(1-phenylpyrazol-3-yl)pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7550645.png)
![ethyl 2-[[2-(2',5'-dioxospiro[2,4-dihydro-1H-naphthalene-3,4'-imidazolidine]-1'-yl)acetyl]amino]-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate](/img/structure/B7550663.png)
![N-methyl-2,2-dioxo-N-[[2-(trifluoromethyl)phenyl]methyl]-3,4-dihydro-[1,2,4]thiadiazino[3,4-b][1,3]benzothiazole-8-carboxamide](/img/structure/B7550669.png)
![[2-(2-methyl-3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-2-oxoethyl] 2-(4-oxoquinazolin-3-yl)acetate](/img/structure/B7550677.png)

![2-(2-acetyl-3,4-dihydro-1H-isoquinolin-1-yl)-N-[2-(1H-indol-3-yl)-2-phenylethyl]acetamide](/img/structure/B7550692.png)

![2-[[4-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-3,6-dihydro-2H-pyridine-1-carbonyl]phenyl]methyl]isoindole-1,3-dione](/img/structure/B7550708.png)
![N-(1-adamantyl)-2-[4-(4-cyanopyridin-2-yl)piperazin-1-yl]propanamide](/img/structure/B7550714.png)
![[2-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7550718.png)
